![molecular formula C20H25N3O4S B2415739 (1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034319-56-5](/img/structure/B2415739.png)
(1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. Researchers have explored the synthesis of substituted piperidines and their derivatives for potential drug candidates . The compound’s unique structure could serve as a scaffold for designing novel drugs targeting specific biological pathways.
Anti-Inflammatory and Analgesic Properties
Certain piperidine derivatives exhibit anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising effects . Further exploration of this compound’s pharmacological potential could yield valuable insights.
Antimicrobial Activity
Researchers have synthesized novel piperidine derivatives and evaluated their antimicrobial properties. In vitro studies against Gram-positive bacteria, including Staphylococcus aureus, have shown promising results . Investigating the mechanism of action and optimizing these derivatives could lead to effective antimicrobial agents.
Targeting Specific Kinases
The compound’s quinoline moiety suggests potential kinase inhibition. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play crucial roles in cancer, making this avenue of research particularly relevant.
COVID-19 Drug Development
In the context of COVID-19, researchers have explored compounds with antiviral activity. Isatin-based imidazole derivatives, structurally related to piperidines, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . Investigating whether our compound exhibits similar effects could be valuable.
Chemical Modulation Strategies
Researchers have also investigated chemical modifications around the piperidine ring. By altering the aliphatic chain, amide substituents, and benzoimidazol-2-one linker, they aim to optimize properties such as solubility, stability, and binding affinity . Our compound could serve as a starting point for such studies.
Safety and Hazards
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-28(25,26)23-12-8-16(9-13-23)20(24)22-11-10-17(14-22)27-19-7-6-15-4-2-3-5-18(15)21-19/h2-7,16-17H,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJAQZRKVDYCOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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